2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol
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Overview
Description
2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of an amino group, a hydroxyl group, and a dihydrobenzo[1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol typically involves the reduction of a nitro precursor. One common method starts with the nitration of 2,3-dihydrobenzo[1,4]dioxin to form 2-nitro-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol. This intermediate is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield the desired amino compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amino derivatives.
Substitution: Substituted amino alcohols.
Scientific Research Applications
2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXFUGHWZSOHMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398959 |
Source
|
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4384-99-0 |
Source
|
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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